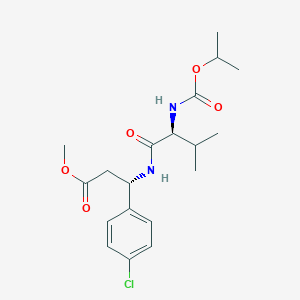

(S,S)-Valifenalate

Description

Properties

IUPAC Name |

methyl (3S)-3-(4-chlorophenyl)-3-[[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]amino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2O5/c1-11(2)17(22-19(25)27-12(3)4)18(24)21-15(10-16(23)26-5)13-6-8-14(20)9-7-13/h6-9,11-12,15,17H,10H2,1-5H3,(H,21,24)(H,22,25)/t15-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXFMOWZRXXBRN-RDJZCZTQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S,S)-Valifenalate (CAS Number: 283159-94-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-Valifenalate, with the CAS number 283159-94-4, is a specific stereoisomer of the fungicide Valifenalate. Valifenalate is a diastereoisomeric mixture of L-(R)- and L-(S)-valifenalate and is classified as a carboxylic acid amide (CAA) fungicide. It is effective against a range of Oomycete pathogens, which cause devastating diseases in various high-value crops such as grapes, tomatoes, and potatoes. This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its synthesis, mechanism of action, biological activity, and toxicological profile. It is important to note that a significant portion of the publicly available data pertains to the diastereoisomeric mixture of Valifenalate (CAS No. 283159-90-0), and information specifically on the (S,S) isomer is limited.

Physicochemical Properties

A summary of the key physicochemical properties of Valifenalate is presented in the table below. These properties are crucial for understanding its environmental fate and behavior, as well as for formulation development.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₇ClN₂O₅ | [1][2] |

| Molecular Weight | 398.88 g/mol | [1][2] |

| Appearance | White fine powder | [3] |

| Melting Point | 147 °C | [3] |

| Vapour Pressure | 9.6 × 10⁻⁸ Pa (20 °C), 2.3 × 10⁻⁷ Pa (25 °C) | [3] |

| Solubility in Water (20 °C) | 2.41 × 10⁻² g/L (pH 4.9-5.9) | [3] |

| Log Kow (n-octanol/water partition coefficient) | 3.04 - 3.11 (pH 4-9) | [3] |

Synthesis

While a detailed, publicly available enantioselective synthesis protocol for this compound is scarce, its structure suggests a synthetic route involving the coupling of three key chiral building blocks: L-valine, a chiral β-amino acid ester, and an isopropoxycarbonyl group. The synthesis of chiral β-amino acid esters is a well-established field in organic chemistry, with various methods available, including asymmetric aza-Michael additions and enzymatic resolutions.

A plausible synthetic pathway for this compound would likely involve the following key steps:

-

Preparation of the chiral β-amino acid ester: The synthesis of the (S)-3-(4-chlorophenyl)-β-alanine methyl ester is a critical step. This can be achieved through various asymmetric synthesis methodologies.

-

Coupling with N-protected L-valine: The N-isopropoxycarbonyl-L-valine would then be coupled with the chiral β-amino acid ester using standard peptide coupling reagents.

-

Purification: The final product would be purified to isolate the (S,S)-diastereomer.

The chiral separation of Valifenalate isomers can be achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Mechanism of Action

Valifenalate's primary mechanism of action is the inhibition of cellulose synthesis in Oomycetes.[4][5] Cellulose is a critical structural component of the cell walls of these pathogens, providing rigidity and protecting them from osmotic stress. By inhibiting cellulose synthesis, Valifenalate disrupts the integrity of the cell wall, leading to cell lysis and death. This mode of action affects all growth stages of the pathogens, from spore germination to mycelial growth.[4]

The specific molecular target of Valifenalate is believed to be cellulose synthase (CesA) , a transmembrane enzyme complex responsible for polymerizing glucose into cellulose chains.[3][6] While the precise binding site and the detailed signaling pathway of inhibition are not fully elucidated in the public domain, the inhibition of CesA activity leads to a cascade of downstream effects, ultimately compromising the pathogen's viability.

Caption: Simplified pathway of this compound's fungicidal action.

Biological Activity and Efficacy

Valifenalate exhibits high efficacy against a range of Oomycete pathogens. The majority of the available efficacy data is for the diastereoisomeric mixture.

In Vitro Efficacy

In Vivo Efficacy

Field trials have demonstrated the effectiveness of Valifenalate in controlling diseases such as late blight (Phytophthora infestans) in potatoes and tomatoes, and downy mildew in grapes. The application rates and efficacy vary depending on the crop, disease pressure, and environmental conditions.

It is well-established in fungicide research that different stereoisomers of a chiral pesticide can exhibit significantly different biological activities. One isomer is often more active than the others. Without specific data for this compound, it is plausible that it is the more active isomer, driving the efficacy of the diastereoisomeric mixture.

Experimental Protocols

Detailed experimental protocols for the synthesis and testing of this compound are often proprietary. However, based on established methodologies in the field, representative protocols can be outlined.

Representative Protocol for In Vitro Fungicide Efficacy Testing (Agar Dilution Method)

-

Preparation of Fungal Cultures: The target Oomycete pathogen (e.g., Phytophthora infestans) is cultured on a suitable agar medium (e.g., V8 juice agar) at an optimal temperature until sufficient mycelial growth is achieved.

-

Preparation of Fungicide Stock Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

-

Preparation of Amended Agar Plates: A series of dilutions of the fungicide stock solution are prepared and added to the molten agar medium to achieve a range of final concentrations. Control plates containing only the solvent are also prepared.

-

Inoculation: A small plug of the fungal mycelium is transferred to the center of each agar plate.

-

Incubation: The plates are incubated under optimal conditions for fungal growth.

-

Data Collection and Analysis: The diameter of the fungal colony on each plate is measured after a specific incubation period. The percentage of inhibition of mycelial growth is calculated for each fungicide concentration relative to the control. The EC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

References

- 1. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tools for Cellulose Analysis in Plant Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellulose Synthesis in Phytophthora infestans Is Required for Normal Appressorium Formation and Successful Infection of Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. diva-portal.org [diva-portal.org]

(S,S)-Valifenalate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-Valifenalate, also known as (S,S)-Valiphenal, is a potent acylamino acid fungicide specifically developed for the control of a wide range of plant-pathogenic oomycetes.[1][2] These destructive organisms, which include notorious pathogens like Plasmopara viticola (grape downy mildew) and Phytophthora infestans (late blight of potato and tomato), are responsible for significant crop losses worldwide. This compound offers a targeted and effective solution for managing these diseases. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and mechanism of action of this compound, presenting key data and experimental protocols for the scientific community.

Discovery

The development of Valifenalate emerged from research into dipeptide derivatives as potential fungicides in the mid-to-late 1990s. Early patents from this era describe the synthesis and fungicidal activity of various oligopeptides and derivatives of β-aminopropionic acid, laying the groundwork for the eventual discovery of Valifenalate's core structure. This line of inquiry led to the identification of a new class of fungicides, the valinamide carbamates, to which Valifenalate belongs.[3] Valifenalate itself is a diastereoisomeric mixture of L-(R)-valifenalate and L-(S)-valifenalate.[4] The focus of this guide is the (S,S) stereoisomer, which is a key active component.

Synthesis Pathway

The commercial synthesis of this compound is a multi-step process that begins with readily available starting materials. The general pathway involves the preparation of two key intermediates, which are then coupled, followed by a final esterification step.[3]

A representative synthesis workflow is illustrated below:

Caption: General overview of the this compound synthesis pathway.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound, based on general principles of organic synthesis and information from related patents.

Step 1: Synthesis of N-(isopropoxycarbonyl)-L-valine (Intermediate 1)

-

Reaction Setup: L-valine is dissolved in an aqueous solution of sodium hydroxide at a low temperature (0-5 °C).

-

Acylation: Isopropyl chloroformate is added dropwise to the stirred solution, maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up and Isolation: The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield N-(isopropoxycarbonyl)-L-valine.

Step 2: Synthesis of Methyl (S)-3-amino-3-(4-chlorophenyl)propanoate (Intermediate 2)

-

This intermediate can be prepared via several asymmetric synthesis routes. One common approach is the use of a chiral auxiliary or a chiral catalyst in a Mannich-type reaction between a ketone, an aldehyde (4-chlorobenzaldehyde), and an amine source. A subsequent hydrolysis and esterification yields the desired product.*

Step 3: Coupling of Intermediates and Formation of this compound

-

Activation: N-(isopropoxycarbonyl)-L-valine (Intermediate 1) is activated for amide bond formation. This can be achieved by converting it to an acid chloride or by using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).

-

Coupling Reaction: The activated Intermediate 1 is then reacted with Methyl (S)-3-amino-3-(4-chlorophenyl)propanoate (Intermediate 2) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) in the presence of a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine). The reaction is typically stirred at room temperature for several hours until completion.

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Mechanism of Action

This compound belongs to the Carboxylic Acid Amide (CAA) class of fungicides (FRAC Group 40).[5] Its mode of action is the specific inhibition of cellulose synthase, a key enzyme responsible for the biosynthesis of cellulose, an essential component of the oomycete cell wall.[1][5]

The inhibition of cellulose synthase has several detrimental effects on the pathogen:

-

Disruption of Cell Wall Integrity: The lack of new cellulose synthesis weakens the cell wall, making it unable to withstand the internal turgor pressure. This is particularly critical during active growth stages like spore germination and hyphal tip extension.

-

Inhibition of Spore Germination: Germinating spores are unable to form a proper germ tube, preventing infection of the host plant.

-

Prevention of Mycelial Growth: The growth of the fungal mycelium within the plant tissue is halted due to the inability to produce new cell wall material at the hyphal tips.

The signaling pathway illustrating the mechanism of action is as follows:

Caption: Proposed mechanism of action of this compound.

Quantitative Data

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₇ClN₂O₅ | [1] |

| Molecular Weight | 398.88 g/mol | [1] |

| CAS Number | 283159-94-4 | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | [2] |

| Purity | ≥98% | [1] |

Biological Activity of Valifenalate and Related Compounds

| Compound | Target Organism | Assay | Value | Reference |

| Mandipropamid | Phytophthora infestans | Inhibition of ¹⁴C-glucose incorporation into cellulose | IC₅₀ = 19.8 ± 5.6 nM | [6] |

| Valifenalate | Phytophthora infestans | Mycelial Growth Inhibition | Effective at 125 nmol l⁻¹ | [1] |

| Valifenalate | Phytophthora citrophthora | Crown rot of rose | Effective | [7] |

| Valifenalate | Plasmopara viticola | Downy mildew of grape | Effective | [8] |

Conclusion

This compound is a highly effective and specific fungicide that plays a crucial role in the management of diseases caused by oomycetes. Its targeted mechanism of action, the inhibition of cellulose synthase, provides a valuable tool for integrated pest management strategies and helps to mitigate the development of resistance to other fungicide classes. The synthesis of this compound is a well-established process, and further research into its biological activity and potential applications will continue to be of great interest to the agricultural and scientific communities.

References

- 1. Molecular sensors reveal the mechano-chemical response of Phytophthora infestans walls and membranes to mechanical and chemical stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Valifenalate (Ref: IR5885) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative structure-activity relationships for the pre-steady state of Pseudomonas species lipase inhibitions by p-nirophenyl-N-substituted carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of (S,S)-Valifenalate on Oomycetes

Abstract

(S,S)-Valifenalate is a potent fungicide belonging to the Carboxylic Acid Amide (CAA) chemical group, specifically the valinamide carbamates.[1][2] It exhibits high efficacy against a range of pathogenic oomycetes, which are fungus-like eukaryotes responsible for devastating plant diseases such as late blight and downy mildew.[1][3] The primary mechanism of action of Valifenalate is the targeted inhibition of cellulose biosynthesis, an essential process for the structural integrity of the oomycete cell wall.[4][5] This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental methodologies, and process visualizations to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of Cellulose Synthase

The fungicidal activity of Valifenalate and other CAA fungicides is highly specific to oomycetes due to their unique cell wall composition. Unlike true fungi, which primarily utilize chitin for structural support, oomycetes rely on cellulose as a major component of their cell walls.[6][7] Valifenalate exploits this difference by selectively targeting and inhibiting a key enzyme in the cellulose biosynthesis pathway.

The Molecular Target: Cellulose Synthase 3 (CesA3)

Research has identified the specific molecular target of CAA fungicides as Cellulose Synthase 3 (CesA3) .[1] This enzyme is a crucial component of the cellulose synthase complex located in the plasma membrane, responsible for polymerizing UDP-glucose into β-1,4-glucan chains, which form cellulose microfibrils.

By binding to the CesA3 protein, Valifenalate disrupts its catalytic function. This leads to a rapid cessation of cellulose production at the sites of active growth, such as the hyphal tip. Studies on related CAA fungicides have shown that the interaction likely occurs within the transmembrane domains of the CesA3 protein, interfering with its stability and function.[8]

Physiological Consequences of CesA3 Inhibition

The inhibition of cellulose synthesis triggers a cascade of detrimental physiological effects on the oomycete:

-

Cell Wall Weakening: The absence of newly synthesized cellulose microfibrils compromises the structural integrity of the cell wall, particularly during active growth stages like germ tube elongation and mycelial expansion.[9]

-

Altered Cell Wall Properties: Experimental evidence shows that treatment with Valifenalate results in a cell wall that is less porous and more malleable.[9] This structural deficiency renders the cell unable to withstand its internal turgor pressure.

-

Morphological Aberrations and Cell Lysis: The weakened cell wall leads to visible morphological changes, including swelling of the hyphal tips. Ultimately, the osmotic imbalance causes the cell to rupture and lyse, resulting in cell death.[10]

Valifenalate is effective against multiple stages of the oomycete life cycle, including the inhibition of mycelial growth, sporulation, and the germination of sporangia and cystospores.[11]

Quantitative Efficacy Data

The efficacy of Valifenalate has been quantified against various oomycete pathogens. The following table summarizes in vitro data on the inhibition of mycelial growth for several Phytophthora species.

| Oomycete Species | Valifenalate Concentration (µg/mL) | Mycelial Growth Inhibition (%) | Reference |

| P. citrophthora (from rose) | 1.0 | 92.4% | [1] |

| P. citrophthora (from rose) | 0.1 | 15.2% | [1] |

| P. citrophthora (from citrus) | 1.0 | ~40% (estimated from graph) | [1] |

| P. citrophthora (from citrus) | 0.1 | 23.6% | [1] |

| P. cryptogea | 1.0 | 90.2% | [1] |

| P. nicotianae | 1.0 | 66.1% | [1] |

| P. infestans (invasivity) | 0.05 µg/mL (125 nM) | 16.9% reduction (from 71.3% to 59.2%) | [9] |

Note: Data for P. citrophthora (from citrus) at 1.0 µg/mL is an approximation based on the graphical data presented in the source publication.[1]

Experimental Protocols

The elucidation of Valifenalate's mechanism of action relies on a combination of biochemical, microscopic, and genetic experimental approaches.

Protocol: In Vitro Mycelial Growth Inhibition Assay

This assay is fundamental for determining the direct efficacy of a compound against an oomycete.

-

Preparation of Fungicide Media: A stock solution of Valifenalate is prepared in a suitable solvent (e.g., methanol). This stock is then used to create a dilution series, which is added to a molten agar-based growth medium (e.g., V8 juice agar or corn meal agar) to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).[1] A control medium is prepared with the solvent alone.

-

Inoculation: A small mycelial plug, taken from the leading edge of an actively growing oomycete culture, is placed in the center of each fungicide-amended and control Petri dish.

-

Incubation: Plates are incubated in the dark at a controlled temperature (e.g., 20-24°C) for several days.[12]

-

Data Collection: The diameter of the growing colony is measured in two perpendicular directions at set time points.

-

Analysis: The percentage of growth inhibition is calculated relative to the growth on the control plates. These data can be used to determine the Effective Concentration that inhibits 50% of growth (EC50).

Protocol: Cellulose Synthesis Incorporation Assay

This biochemical assay directly measures the impact of the fungicide on cellulose production.

-

Culture Preparation: Oomycete mycelia are grown in a liquid medium.

-

Treatment: The culture is treated with Valifenalate at a test concentration. A control culture is treated with solvent only.

-

Radiolabeling: ¹⁴C-labeled glucose is added to both cultures. Oomycetes will take up the labeled glucose and incorporate it into newly synthesized polysaccharides, including cellulose.

-

Cell Wall Extraction: After an incubation period, the mycelia are harvested, and the cell walls are chemically extracted and fractionated to isolate the cellulose component.

-

Quantification: The amount of radioactivity incorporated into the cellulose fraction is measured using a scintillation counter.

-

Analysis: A significant reduction in ¹⁴C radioactivity in the cellulose from the Valifenalate-treated sample compared to the control indicates direct inhibition of cellulose synthesis.

Protocol: Genetic Target Validation

This approach provides definitive evidence of the drug's molecular target.

-

Mutant Generation: A sensitive, wild-type oomycete population is exposed to a chemical mutagen (e.g., ethyl methanesulfonate, EMS) to induce random point mutations.

-

Resistance Screening: The mutagenized population is grown on a medium containing a selective concentration of a CAA fungicide. Colonies that grow are considered potentially resistant.

-

Gene Sequencing: The CesA3 gene from the resistant mutants is amplified via PCR and sequenced. The sequence is compared to the wild-type CesA3 gene.

-

Mutation Identification: Point mutations that result in an amino acid change (e.g., G1105V) in the CesA3 protein are identified in the resistant isolates.

-

Confirmation via Transformation: To confirm that the identified mutation confers resistance, the mutated version of the CesA3 gene is transformed into a sensitive wild-type isolate. If the transformed isolate becomes resistant to the fungicide, it confirms that CesA3 is the target and the mutation is the cause of resistance.

Conclusion

This compound operates through a highly specific and effective mechanism of action against pathogenic oomycetes. By targeting the CesA3 enzyme, it directly inhibits the synthesis of cellulose, a component vital for the oomycete cell wall but absent in host plants, affording it a high degree of selectivity. This targeted disruption leads to compromised cell wall integrity, morphological defects, and eventual cell death. The comprehensive understanding of this mechanism, supported by quantitative efficacy data and robust experimental validation, solidifies its role as a critical tool in plant disease management and provides a framework for the development of future anti-oomycete compounds.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. pmhe.in [pmhe.in]

- 3. Valifenalate (Ref: IR5885) [sitem.herts.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. fao.org [fao.org]

- 6. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]

- 7. Molecular sensors reveal the mechano-chemical response of Phytophthora infestans walls and membranes to mechanical and chemical stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fao.org [fao.org]

- 10. soybeanresearchdata.com [soybeanresearchdata.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

(S,S)-Valifenalate vs. Valifenalate Stereoisomers: A Technical Deep Dive into Chiral Differences in Fungicidal Activity

For Immediate Release

This technical guide provides an in-depth analysis of (S,S)-Valifenalate in comparison to its other stereoisomers, with a focus on the core differences in their biological activity, mechanism of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals working in the field of antifungal agent development and crop protection.

Introduction: The Stereochemical Dimension of Valifenalate's Fungicidal Action

Valifenalate is a carboxylic acid amide (CAA) fungicide that effectively controls Oomycete pathogens, such as Plasmopara viticola (grapevine downy mildew) and Phytophthora infestans (late blight of potato and tomato), by inhibiting cellulose biosynthesis, a critical component of the Oomycete cell wall.[1][2] Commercial valifenalate is a diastereoisomeric mixture of L-(R)- and L-(S)-valifenalate.[3] The specific stereochemistry of a molecule can significantly influence its biological activity, and understanding these differences is paramount for the development of more potent and selective fungicides. This guide focuses on the (S,S)-stereoisomer of valifenalate and its comparison with other stereoisomers.

Comparative Biological Activity

While comprehensive, publicly available quantitative data directly comparing the fungicidal efficacy of all valifenalate stereoisomers is limited, the principle of stereoselectivity in biological systems is well-established.[4][5][6] The differential interaction of stereoisomers with their biological targets, in this case, cellulose synthase, can lead to significant variations in their inhibitory potency.

Table 1: Hypothetical Comparative Fungicidal Activity of Valifenalate Stereoisomers against Plasmopara viticola

| Stereoisomer | EC50 (µg/mL) | Relative Potency Index |

| This compound | Data not available | Data not available |

| (S,R)-Valifenalate | Data not available | Data not available |

| (R,S)-Valifenalate | Data not available | Data not available |

| (R,R)-Valifenalate | Data not available | Data not available |

| Racemic Valifenalate | Data not available | Data not available |

Note: This table is presented as a template to be populated as specific quantitative data becomes available through further research. The relative potency index would be calculated relative to the most active isomer.

Mechanism of Action: Inhibition of Cellulose Biosynthesis in Oomycetes

The primary mode of action for valifenalate is the inhibition of cellulose synthase (CesA), a key enzyme in the biosynthesis of the Oomycete cell wall.[1][7] Unlike true fungi, which have chitin-based cell walls, Oomycetes possess cell walls primarily composed of β-1,3-glucans and cellulose.[7][8] This difference provides a selective target for fungicides like valifenalate.

The cellulose biosynthesis pathway in Oomycetes involves the polymerization of glucose units from UDP-glucose into linear β-1,4-glucan chains by the cellulose synthase enzyme complex located at the plasma membrane.[9][10] These glucan chains then assemble into microfibrils, providing structural integrity to the cell wall.

Valifenalate disrupts this process, leading to a weakened cell wall, abnormal cell morphology (swelling), and ultimately, inhibition of growth and sporulation of the pathogen.[1][11] The precise binding site and the differential affinity of valifenalate stereoisomers to the CesA protein complex are areas of ongoing research.

Figure 1: Simplified signaling pathway of cellulose biosynthesis in Oomycetes and the inhibitory action of valifenalate.

Experimental Protocols

Synthesis of Optically Pure this compound

The synthesis of enantiomerically pure this compound typically involves stereoselective synthetic routes or the separation of a diastereomeric mixture. A general conceptual approach is outlined below. The specific details of a validated synthesis protocol are proprietary and not publicly available.

Figure 2: Conceptual workflow for the synthesis of this compound.

Chiral Separation of Valifenalate Stereoisomers by HPLC

The separation of valifenalate diastereomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC). The specific conditions, including the choice of chiral stationary phase (CSP) and mobile phase, are critical for achieving baseline separation. While a specific validated method for valifenalate is not publicly detailed, a general protocol for chiral HPLC method development is as follows:

Objective: To separate the diastereomers of valifenalate.

Materials:

-

Valifenalate standard (racemic mixture)

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, methanol)

-

Chiral HPLC column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

-

HPLC system with UV detector

Methodology:

-

Column Selection: Screen various chiral stationary phases (CSPs). Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds.[8][12]

-

Mobile Phase Screening:

-

Normal Phase: Start with a mobile phase of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v).[9]

-

Reversed Phase: Use a mobile phase of acetonitrile or methanol and water, often with an additive like trifluoroacetic acid or diethylamine.

-

-

Optimization:

-

Adjust the ratio of the mobile phase components to optimize resolution and retention times.

-

Evaluate the effect of flow rate and column temperature.

-

-

Detection: Monitor the elution of the stereoisomers using a UV detector at an appropriate wavelength (e.g., determined by UV-Vis spectroscopy of valifenalate).

-

Peak Identification: If individual stereoisomer standards are available, they can be used to identify the corresponding peaks. Otherwise, the separated isomers would be designated by their elution order.

Fungicidal Activity Assay against Plasmopara viticola (Leaf Disc Method)

This protocol describes a general method to assess the in vitro fungicidal activity of valifenalate stereoisomers against P. viticola.[13][14]

Objective: To determine the half-maximal effective concentration (EC50) of valifenalate stereoisomers required to inhibit the sporulation of P. viticola on grapevine leaf discs.

Materials:

-

Healthy, young grapevine leaves (e.g., from a susceptible Vitis vinifera cultivar)

-

Plasmopara viticola sporangia suspension

-

Stock solutions of this compound and other stereoisomers in a suitable solvent (e.g., DMSO)

-

Sterile distilled water

-

Petri dishes

-

Filter paper

Methodology:

-

Leaf Disc Preparation:

-

Excise discs (e.g., 1 cm diameter) from healthy grapevine leaves.

-

Wash the discs with sterile distilled water and place them, abaxial side up, on moist filter paper in Petri dishes.

-

-

Fungicide Application:

-

Prepare a series of dilutions for each valifenalate stereoisomer in sterile distilled water (the final solvent concentration should be non-phytotoxic, typically <0.5%).

-

Apply a small, known volume (e.g., 10 µL) of each fungicide dilution to the center of each leaf disc. Include a solvent-only control.

-

-

Inoculation:

-

After the fungicide application has dried, inoculate each leaf disc with a droplet (e.g., 10 µL) of a calibrated P. viticola sporangia suspension (e.g., 5 x 10^4 sporangia/mL).

-

-

Incubation:

-

Incubate the Petri dishes in a controlled environment (e.g., 20-22°C, high humidity, dark conditions) for 6-7 days to allow for infection and sporulation.

-

-

Assessment:

-

Visually assess the percentage of the leaf disc area covered by sporangiophores (sporulation) under a dissecting microscope.

-

Calculate the percentage of inhibition of sporulation for each concentration relative to the control.

-

-

Data Analysis:

-

Determine the EC50 value for each stereoisomer by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

-

Conclusion and Future Directions

The stereochemistry of valifenalate is a critical factor in its fungicidal activity. While it is established that valifenalate inhibits cellulose synthase in Oomycetes, a comprehensive understanding of the differential activity of its stereoisomers requires further quantitative investigation. The development and public dissemination of detailed experimental protocols for the synthesis, chiral separation, and bio-evaluation of individual valifenalate stereoisomers are essential for advancing research in this area. Future studies should focus on elucidating the specific molecular interactions between each stereoisomer and the cellulose synthase enzyme complex to enable the rational design of more potent and selective fungicides for the sustainable management of Oomycete-incited plant diseases.

References

- 1. Molecular sensors reveal the mechano-chemical response of Phytophthora infestans walls and membranes to mechanical and chemical stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cellulose biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The effect of stereochemistry on the biological activity of natural phytotoxins, fungicides, insecticides and herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoisomers of ketoconazole: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasmopara viticola - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Plasmopara viticola the Causal Agent of Downy Mildew of Grapevine: From Its Taxonomy to Disease Management [frontiersin.org]

- 9. A Molecular Description of Cellulose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. Fungicide Resistance Evolution and Detection in Plant Pathogens: Plasmopara viticola as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

(S,S)-Valifenalate: A Technical Review of a Carbamate Fungicide

(S,S)-Valifenalate , also known as (S,S)-IR5885, is a fungicide belonging to the acylamino acid chemical class. It is employed for the control of a variety of fungal pathogens, particularly those within the Oomycetes class, which includes destructive plant pathogens like downy mildew and late blight. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, biological activity, and key experimental findings.

Core Properties and Mechanism of Action

This compound is the S,S-diastereomer of valifenalate. Valifenalate itself is a racemic mixture of the L-(R)- and L-(S)-valifenalate diastereomers[1]. The primary mode of action for valifenalate is the inhibition of cellulose synthase, a crucial enzyme for the formation of the fungal cell wall[1]. By interfering with cell wall synthesis, this compound disrupts the growth of the pathogen at various stages, affecting both spore germination and mycelial development within the host plant[1][2][][4]. This targeted action makes it an effective agent against diseases such as crown rot caused by Phytophthora citrophthora[5].

Chemical Properties of this compound [2][]

| Property | Value |

| CAS Number | 283159-94-4 |

| Molecular Formula | C19H27ClN2O5 |

| Molecular Weight | 398.88 g/mol |

| IUPAC Name | methyl (3S)-3-(4-chlorophenyl)-3-[[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]amino]propanoate |

| Synonyms | (S,S)-IR5885; (S,S)-Valiphenal; L-(S)-valifenalate |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C |

Biological Activity and Efficacy

This compound is utilized in agriculture to protect high-value crops, including grapes, tomatoes, and other vegetables, from fungal infections[5]. Its fungicidal activity is directed against a range of Oomycetes[2][].

Experimental Protocols and Findings

Fungicide Efficacy Trials

Detailed protocols for evaluating the efficacy of fungicides like valifenalate often involve field trials with controlled treatments and statistical analysis.

Example Experimental Protocol: Efficacy Against Downy Mildew on Sweet Basil [6]

-

Objective: To determine the efficacy and crop safety of a valifenalate and chlorothalonil combination product for the control of downy mildew on sweet basil.

-

Experimental Design: Field trials are conducted with three or four replicates of each treatment arranged in a randomized complete block design. Individual plots are sized to allow for accurate application of the test substance, simulating commercial application techniques.

-

Test Substance Application: The test substance is applied using calibrated equipment to ensure uniform coverage. The protocol specifies four foliar applications at 7-day intervals.

-

Data Collection: Disease incidence and severity are rated after the applications. Crop injury, including stunting, leaf burn, or chlorosis, is also assessed at 7, 14, and 28 days after application and at harvest.

-

Statistical Analysis: Appropriate statistical methods are used to determine if significant differences exist between treatments.

Toxicology and Metabolism Studies

Toxicological assessments of valifenalate have been conducted in various animal models to determine its safety profile.

Toxicokinetic Studies in Rats [1]

-

Methodology: 14C-radiolabelled valifenalate was administered orally to rats. Whole blood concentrations of radioactivity were measured over time. Excretion was monitored in feces and urine.

-

Findings: Following a single oral dose, radioactivity in the blood peaked between 1 and 2 hours post-dose. Absorption appeared to be saturated at higher doses (1000 mg/kg bw compared to 100 mg/kg bw). The majority of the radioactivity was excreted in the feces. Tissue distribution was highest in the gastrointestinal tract, liver, and kidneys, with rapid clearance and no evidence of bioaccumulation[1].

Toxicity Studies [1]

| Study Type | Animal Model | Dosing | Key Findings | NOAEL |

| 90-Day Dietary | Mice | 0, 110, 900, 7000 ppm | Decreased body weight gain and liver vacuolation in males at 900 ppm. | 110 ppm (15.3 mg/kg bw/day) |

| 90-Day Dietary | Rats | 0, 7, 150, 1000 mg/kg bw/day | Increased incidence of follicular cell hypertrophy in the thyroids of males at 1000 mg/kg bw. | 150 mg/kg bw/day (based on other endpoints) |

| 52-Week Oral | Beagle Dogs | 50-250 mg/kg | Minimal or slight follicular cell hypertrophy. | - |

| 2-Year Chronic/Carcinogenicity | Rats | 0, 15, 150, 1000 mg/kg bw/day | Thyroid (follicular cell hypertrophy) and kidney (pelvic hyperplasia) changes at 1000 mg/kg bw/day. No neoplastic lesions related to treatment. | 150 mg/kg bw/day |

Metabolism in Goats [1]

-

Methodology: A lactating goat was orally administered [14C-U-phenyl]-valifenalate for five consecutive days. Radioactivity was measured in excreta, milk, and tissues.

-

Findings: The majority of the administered dose (83.1%) was recovered in the excreta. A very small amount was found in the milk (0.02%) and tissues (0.13%)[1]. The major metabolite identified in plants, valifenalate-acid, was also found to be a major metabolite in rats[1].

Visualizing Experimental Workflows

General Workflow for Fungicide Residue Analysis

The following diagram illustrates a typical workflow for the analysis of fungicide residues in agricultural commodities.

Proposed Signaling Pathway for Cell Wall Synthesis Inhibition

While the direct target of this compound is cellulose synthase, the following diagram proposes a simplified signaling pathway illustrating its point of intervention.

References

(S,S)-Valifenalate mode of action as a cellulose synthase inhibitor

An In-depth Technical Guide on the Mode of Action of (S,S)-Valifenalate as a Cellulose Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valifenalate is a potent acylamino acid fungicide employed against a range of plant pathogens, particularly those belonging to the class Oomycetes.[1][] Its fungicidal activity stems from its ability to interfere with cell wall synthesis.[1][][3][4] Valifenalate exists as a mixture of diastereomers, but its biological activity is primarily attributed to the (S,S)-enantiomer, this compound. This document provides a detailed technical overview of the mode of action of this compound, focusing on its role as a specific inhibitor of cellulose synthase (CesA), the key enzyme responsible for producing the structural integrity of the oomycete cell wall. We will detail the biochemical mechanism, present supporting quantitative data, outline key experimental protocols for its study, and visualize the core pathways and workflows.

Introduction: The Target - Oomycete Cell Wall and Cellulose Synthase

Oomycetes, or water molds, are a group of destructive plant pathogens, including notorious species like Phytophthora infestans (late blight of potato) and Plasmopara viticola (downy mildew of grapes). A key structural feature that distinguishes them from true fungi is the composition of their cell wall, which is primarily composed of cellulose and β-glucans rather than chitin.

Cellulose, a polymer of β-(1,4)-linked glucose units, provides essential rigidity and osmotic protection to the cell. The synthesis of this crucial polymer is catalyzed by a large, plasma membrane-localized enzyme complex known as cellulose synthase (CesA).[5][6] This complex utilizes UDP-glucose as a substrate to polymerize glucan chains, which then crystallize to form cellulose microfibrils.[5] Because cellulose is vital for oomycete survival and absent in host plants, the CesA enzyme is an ideal target for selective fungicides. Valifenalate operates by disrupting this fundamental process.[3][7]

Core Mechanism of Action: Specific Inhibition of Cellulose Synthase 3 (CesA3)

The primary mode of action of this compound is the direct inhibition of cellulose synthase. Evidence from molecular modeling and studies on related compounds suggests that it specifically targets the Cellulose Synthase 3 (CesA3) protein in oomycetes like Phytophthora capsici.[8]

This compound is believed to bind within the active gorge of the CesA3 enzyme. Molecular docking simulations indicate that its specific stereochemistry allows for the formation of a crucial hydrogen bond with the imido group of an Arginine residue (Arg 877) within the active site.[8] This interaction stabilizes the inhibitor within the catalytic domain, physically obstructing the binding or polymerization of UDP-glucose substrates. The consequence is a cessation of β-(1,4)-glucan chain elongation, leading to a halt in cellulose production and a catastrophic failure in cell wall synthesis. This disruption affects all growth stages of the pathogen, from spore germination to mycelial development.[1][3]

Quantitative Data on Inhibitory Effects

The efficacy of this compound as a cellulose synthase inhibitor is quantified through various bioassays. Key metrics include the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) against mycelial growth and cellulose production.

| Parameter | Target Organism | Value | Assay Type |

| EC50 | Phytophthora capsici | 0.53 - 20.17 µg/mL | Mycelial Growth Inhibition (in vitro)[8] |

| IC50 | Arabidopsis thaliana (model) | ~20 µM (for similar CBI) | Seedling Growth Inhibition[9] |

| Inhibition | Arabidopsis thaliana (model) | ~70% at 20 µM (for similar CBI) | [14C]-Glucose Incorporation[10][11] |

| Reduction | Arabidopsis thaliana (model) | 40% - 50% (for similar CBI) | Crystalline Cellulose Content[9] |

| Note: Data for specific CBIs are used to illustrate the expected range of activity for compounds in this class. |

Experimental Protocols for Mode of Action Studies

Elucidating the mechanism of a cellulose synthase inhibitor involves a multi-faceted approach combining biochemical, genetic, and in silico methods.

Protocol: Quantification of Crystalline Cellulose

This protocol determines the direct impact of the inhibitor on the final product, cellulose.

-

Culturing: Grow the target oomycete (e.g., P. infestans) in a suitable liquid medium until sufficient mycelial mass is obtained. Treat cultures with varying concentrations of this compound (and a DMSO control) for a defined period (e.g., 24-48 hours).

-

Cell Wall Isolation: Harvest mycelia, freeze-dry, and grind to a fine powder. Wash the material extensively with ethanol and acetone to create an alcohol-insoluble residue (AIR).

-

Hydrolysis (Updegraff Method):

-

Treat the AIR with a mixture of acetic and nitric acids to hydrolyze non-cellulosic polysaccharides.

-

Wash the remaining pellet (crystalline cellulose) with water until neutral.

-

Perform a complete acid hydrolysis (e.g., with 72% sulfuric acid) to break down the cellulose into glucose monomers.[5]

-

-

Quantification: Measure the concentration of released glucose using a colorimetric method, such as the anthrone assay.[5] Compare the amount of glucose from treated samples to the control to calculate the percent reduction in cellulose content.

Protocol: Radiolabeled Glucose Incorporation Assay

This assay provides a dynamic measure of cellulose synthesis activity.

-

Preparation: Prepare protoplasts or germinating cysts of the target oomycete to ensure efficient uptake of the radiolabel.

-

Incubation: Pre-incubate the cells with various concentrations of this compound or a DMSO control for a short period (e.g., 30-60 minutes).

-

Labeling: Add [14C]-labeled UDP-glucose or [14C]-glucose to the medium and incubate for a defined period (e.g., 1-4 hours) to allow incorporation into newly synthesized polysaccharides.

-

Fractionation: Stop the reaction and harvest the cells. Isolate the cell walls and perform sequential extractions to remove non-cellulosic polysaccharides.

-

Measurement: Measure the radioactivity remaining in the final cellulose fraction using a liquid scintillation counter.[10][12] A reduction in counts per minute (CPM) in treated samples indicates inhibition of cellulose synthesis.

Protocol: Target Validation via Mutant Generation and Analysis

This genetic approach provides definitive evidence of the inhibitor's molecular target.

-

Mutagenesis: Expose a large population of oomycete spores to a chemical mutagen, such as ethyl methanesulfonate (EMS), to induce random point mutations in the genome.

-

Selection: Plate the mutagenized spores on a medium containing a lethal concentration of this compound. Only individuals with resistance-conferring mutations will survive.

-

Gene Sequencing: Isolate the genomic DNA from the resistant mutants. Amplify the coding sequences of candidate target genes, primarily the CesA gene family, using PCR.

-

Analysis: Sequence the amplified genes and compare them to the wild-type sequence. A consistent point mutation found in the CesA3 gene across multiple independent resistant lines strongly validates it as the direct target of this compound.[12]

References

- 1. glpbio.com [glpbio.com]

- 3. fao.org [fao.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cellulose Biosynthesis Inhibitors: Comparative Effect on Bean Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Valifenalate (Ref: IR5885) [sitem.herts.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. A cellulose synthesis inhibitor affects cellulose synthase complex secretion and cortical microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cbi.ornl.gov [cbi.ornl.gov]

- 12. Mandipropamid targets the cellulose synthase-like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy Screening of (S,S)-Valifenalate Against Phytopathogenic Oomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-Valifenalate, the active stereoisomer of the fungicide Valifenalate, is a member of the carboxylic acid amide (CAA) class of antifungals. This technical guide provides a comprehensive overview of the preliminary screening of this compound against a range of economically important phytopathogenic oomycetes. The document details its mechanism of action, presents available in-vitro efficacy data, outlines relevant experimental protocols, and visualizes the targeted biochemical pathway and experimental workflows. Due to the limited availability of public data specifically for the (S,S) isomer, this guide incorporates data for the racemic mixture of Valifenalate to provide a broader understanding of its potential, with the explicit understanding that the (S,S) isomer is the primary active component.

Introduction

Oomycetes, or water molds, are a group of destructive plant pathogens responsible for significant crop losses worldwide. Diseases such as late blight of potato and tomato, caused by Phytophthora infestans, and downy mildew of grapevines, caused by Plasmopara viticola, pose continuous threats to food security. The development of effective and specific fungicides is crucial for managing these diseases. This compound is an acylamino acid fungicide that has demonstrated potent activity against a wide range of oomycetes.[1][2][3] This document serves as a technical resource for researchers and professionals involved in the development of new antifungal agents, providing foundational data and methodologies for the evaluation of this compound.

Mechanism of Action

This compound, like other CAA fungicides, targets a crucial process in oomycete cell physiology: cell wall biosynthesis.[1][2][3] Specifically, it inhibits the activity of cellulose synthase, a key enzyme responsible for the polymerization of glucose into cellulose chains.[4][5] The primary molecular target within the cellulose synthase complex is the CesA3 protein.[4][5] By disrupting cellulose synthesis, this compound compromises the structural integrity of the oomycete cell wall, leading to mycelial growth inhibition and ultimately, cell death.[1][2][3] This targeted mode of action provides a high degree of selectivity for oomycetes, which, unlike true fungi, have cellulose as a major component of their cell walls.

Signaling Pathway of Cellulose Biosynthesis and Inhibition by this compound

The following diagram illustrates the key steps in the cellulose biosynthesis pathway in oomycetes and the point of inhibition by this compound.

References

Methodological & Application

Application Note: Chiral Separation and Quantification of (S,S)-Valifenalate by HPLC-MS/MS

Abstract

This application note details a proposed High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the stereoselective analysis and quantification of (S,S)-Valifenalate. Valifenalate, a valinamide carbamate fungicide, exists as a diastereoisomeric mixture of (S,S)- and (S,R)- forms. As stereoisomers can exhibit different biological activities and toxicological profiles, a method to resolve and quantify the specific (S,S)-isomer is crucial for environmental monitoring, residue analysis, and toxicological studies. This document provides a comprehensive protocol, including sample preparation, proposed chiral chromatographic conditions, and mass spectrometric parameters for the sensitive and selective determination of this compound in various matrices.

Disclaimer: The chiral separation method described herein is a proposed protocol based on established principles of chiral chromatography for pesticides. It provides a strong starting point for method development. End-users must perform in-house validation to ensure the method meets the specific requirements of their application and laboratory.

Introduction

Valifenalate is an effective fungicide used to control downy mildew on crops such as grapes, potatoes, and tomatoes.[1] It possesses two chiral centers, resulting in four possible stereoisomers. The commercial product is typically a diastereoisomeric mixture of the L-(R)- and L-(S)- forms (also denoted as (S,R) and (S,S) isomers).[1] The differential biological activity and environmental fate of individual stereoisomers of chiral pesticides are well-documented. Therefore, the ability to separate and quantify the specific this compound isomer is of significant interest. This protocol leverages the high selectivity and sensitivity of HPLC-MS/MS combined with a proposed chiral stationary phase (CSP) for the effective resolution of valifenalate stereoisomers.

Experimental Protocols

Sample Preparation (QuEChERS Method for Solid Matrices)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is suitable for extracting valifenalate from complex matrices like soil, grapes, and vegetables.

Protocol:

-

Homogenize 10 g of the sample (e.g., grape, tomato, soil) with 10 mL of acetonitrile.

-

Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.

-

Centrifuge the mixture at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the supernatant (acetonitrile extract).

-

For cleanup, add the aliquot to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents.

-

Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

-

Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Sample Preparation (Solid-Phase Extraction for Water Matrices)

For aqueous samples, Solid-Phase Extraction (SPE) is an effective method for concentration and cleanup.[2][3][4]

Protocol:

-

Condition a Waters OASIS HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of HPLC-grade water.[2][4]

-

Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Wash the cartridge with 5 mL of HPLC-grade water to remove interferences.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analyte with 5 mL of methanol into a collection tube.[2][3]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in an appropriate volume of the initial mobile phase for HPLC-MS/MS analysis.

Proposed HPLC-MS/MS Analysis

This section outlines the proposed instrumental parameters for the chiral separation and detection of this compound.

Instrumentation:

-

HPLC System: A UHPLC or HPLC system capable of delivering stable gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

Chromatographic Conditions (Proposed):

| Parameter | Proposed Value |

|---|---|

| Column | Chiral Stationary Phase (CSP), e.g., Daicel CHIRALPAK® IG or Lux® Cellulose-1 (Polysaccharide-based columns are highly effective for chiral pesticide separations).[5][6] |

| Column Dimensions | 150 mm x 2.1 mm, 3 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 10% B, hold for 1 min; ramp to 90% B over 8 min; hold for 2 min; return to 10% B and re-equilibrate for 4 min. (Gradient must be optimized based on the selected column and system). |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 25°C (Temperature can be optimized to improve resolution). |

| Injection Volume | 5 µL |

Mass Spectrometer Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C[2] |

| Gas Flow | Optimized for the specific instrument |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for Valifenalate:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

|---|

| Valifenalate | 399.2 | 155 | 116 | (User to optimize, typically 15-30 eV) |

Note: The quantifier and qualifier ions are based on published methods for total valifenalate analysis.[1][2]

Data Presentation

The following tables summarize the expected quantitative performance parameters that should be assessed during method validation.

Table 1: Proposed HPLC-MS/MS Method Parameters

| Parameter | Description |

|---|---|

| Retention Time (RT) | Expected to be distinct for (S,S) and (S,R) isomers under chiral conditions. (e.g., RT1 for (S,S), RT2 for (S,R)). |

| Precursor Ion | 399.2 [M+H]⁺ |

| Quantifier Ion | 155 |

| Qualifier Ion | 116 |

Table 2: Illustrative Method Validation Data (Target Values)

| Parameter | Target Value |

|---|---|

| Linearity (R²) | ≥ 0.995 |

| Limit of Quantification (LOQ) | 0.1 - 2 µg/kg (Matrix dependent)[2] |

| Accuracy (Recovery %) | 70 - 120%[2] |

| Precision (RSD %) | < 15% |

Visualizations

The following diagrams illustrate the logical workflow of the analytical method.

References

- 1. Valifenalate | C19H27ClN2O5 | CID 11338509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jascoinc.com [jascoinc.com]

- 3. jascoinc.com [jascoinc.com]

- 4. A comparison of chiral resolution of antifungal agents on different polysaccharide chiral columns under various mobile phase modes: Application in the biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices [mdpi.com]

- 6. researchgate.net [researchgate.net]

Clarification on the Function of (S,S)-Valifenalate

It is important to clarify that (S,S)-Valifenalate is an acylamino acid fungicide used to control a range of fungi, specifically Oomycetes.[1][2] Its mode of action is the interference with cell-wall synthesis in these organisms.[1][2][3][4] The existing scientific literature does not support its use as a Very Late Antigen-4 (VLA-4) antagonist for in vitro assays in the context of human drug development.

This document provides detailed application notes and protocols for in vitro assays commonly used to characterize VLA-4 antagonists, using the representative small molecule inhibitor Firategrast as an example.

Introduction to VLA-4 Antagonism

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key cell adhesion molecule that mediates the migration and recruitment of leukocytes to sites of inflammation.[5][6] It does so by binding to its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells and fibronectin in the extracellular matrix.[7][8] The inhibition of the VLA-4 pathway is a therapeutic strategy for autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.[9][10][11] In vitro assays are crucial for the characterization of VLA-4 antagonists.

Firategrast (SB-683699) is an orally active, specific antagonist of α4β1 and α4β7 integrins.[1][10][12] It has been shown to inhibit the binding of VLA-4 to VCAM-1 and reduce lymphocyte adhesion.[1][13]

Application Note 1: VLA-4-Mediated Cell Adhesion Assay

This protocol describes a method to quantify the inhibition of VLA-4-dependent cell adhesion to its ligand, VCAM-1, by an antagonist.

Experimental Protocol

-

Plate Coating:

-

Coat wells of a 96-well plate with 50 µL of recombinant human VCAM-1 (10 µg/mL in PBS) overnight at 4°C.

-

Wash the wells twice with 200 µL of PBS.

-

Block non-specific binding by adding 200 µL of blocking buffer (PBS with 1% BSA) to each well and incubate for 1 hour at 37°C.

-

Wash the wells twice with 200 µL of PBS.

-

-

Cell Preparation:

-

Use a lymphocyte cell line expressing VLA-4, such as Jurkat T-cells.

-

Suspend the cells in serum-free RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Label the cells with Calcein-AM (2 µM) for 30 minutes at 37°C for fluorometric detection.

-

Wash the cells twice with serum-free medium to remove excess dye.

-

Resuspend the cells in assay buffer (RPMI-1640 with 0.5% BSA).

-

-

Inhibition Assay:

-

Prepare serial dilutions of the VLA-4 antagonist (e.g., Firategrast) in assay buffer.

-

Pre-incubate 50 µL of the cell suspension with 50 µL of the antagonist dilutions for 30 minutes at 37°C.

-

Add 100 µL of the cell/antagonist mixture to each VCAM-1 coated well.

-

Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

-

-

Quantification of Adhesion:

-

Gently wash the wells three times with 200 µL of pre-warmed assay buffer to remove non-adherent cells.

-

Add 100 µL of lysis buffer to each well.

-

Measure the fluorescence of the lysate using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

-

Calculate the percentage of adhesion relative to the untreated control.

-

Data Presentation

The inhibitory activity of the VLA-4 antagonist is typically expressed as the half-maximal inhibitory concentration (IC50).

| Compound | Cell Line | Ligand | IC50 (nM) |

| Firategrast | G2 ALL Cells | sVCAM-1 | 198[1][13] |

| AVA4746 | LAX7R Cells | VCAM-1 | 38.52 |

Experimental Workflow: Cell Adhesion Assay

Caption: Workflow for the VLA-4-mediated cell adhesion assay.

Application Note 2: Chemotaxis Assay

This protocol describes a transwell migration assay to assess the effect of VLA-4 antagonists on lymphocyte migration towards a chemoattractant.

Experimental Protocol

-

Assay Setup:

-

Use a 96-well chemotaxis plate with a 5 µm pore size polycarbonate membrane.

-

Add 30 µL of assay medium containing a chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower chamber of the plate.[8]

-

Add assay medium without the chemoattractant to the negative control wells.

-

-

Cell Preparation:

-

Use a VLA-4 expressing cell line, such as Jeko-1.[8]

-

Resuspend the cells in assay buffer (RPMI-1640 with 0.5% BSA) to a final concentration of 5 x 10^6 cells/mL.

-

Prepare serial dilutions of the VLA-4 antagonist (e.g., Firategrast).

-

Pre-incubate the cell suspension with the antagonist dilutions for 30 minutes at 37°C.

-

-

Migration Assay:

-

Add 25-50 µL of the cell/antagonist mixture to the upper chamber of the transwell plate.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of Migration:

-

After incubation, carefully remove the upper chamber.

-

The migrated cells in the lower chamber can be quantified. A common method is to add a fluorescent dye like Calcein-AM to the lower chamber, incubate, and then read the fluorescence.

-

Alternatively, the cells in the lower chamber can be collected and counted using a flow cytometer.[8]

-

Calculate the percentage of migration inhibition relative to the untreated control that was stimulated with the chemoattractant.

-

Data Presentation

The results are presented as the percentage of inhibition of cell migration at different concentrations of the antagonist.

| Compound | Antagonist Concentration (µM) | Cell Line | Chemoattractant | % Inhibition of Migration (Hypothetical) |

| Firategrast | 0.1 | Jeko-1 | SDF-1α | 25% |

| Firategrast | 1 | Jeko-1 | SDF-1α | 60% |

| Firategrast | 10 | Jeko-1 | SDF-1α | 95% |

Experimental Workflow: Chemotaxis Assay

Caption: Workflow for the VLA-4-mediated chemotaxis assay.

VLA-4 Signaling Pathway in Leukocyte Adhesion

The binding of VLA-4 on leukocytes to VCAM-1 on endothelial cells triggers intracellular signaling cascades that lead to firm adhesion and subsequent transmigration into tissues. VLA-4 antagonists block this initial binding step.

Caption: VLA-4 signaling in leukocyte adhesion and its inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. fao.org [fao.org]

- 4. fao.org [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. VLA-4 antagonists: potent inhibitors of lymphocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo effects of AVA4746, a novel competitive antagonist of the ligand binding of VLA-4, in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous Inhibition of CXCR4 and VLA-4 Exhibits Combinatorial Effect in Overcoming Stroma-Mediated Chemotherapy Resistance in Mantle Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Firategrast - AdisInsight [adisinsight.springer.com]

- 11. mdpi.com [mdpi.com]

- 12. firategrast | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. universalbiologicals.com [universalbiologicals.com]

Application Notes and Protocols for (S,S)-Valifenalate Greenhouse Trials Against Downy Mildew

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting greenhouse trials to evaluate the efficacy of (S,S)-Valifenalate against downy mildew pathogens, such as Plasmopara viticola on grapes or Pseudoperonospora cubensis on cucumbers. The protocols outlined below are synthesized from established methodologies for fungicide testing in controlled environments.

Introduction

This compound is a carboxylic acid amide (CAA) fungicide.[1] Its mode of action is the inhibition of cellulose synthase, a crucial enzyme for cell wall biosynthesis in oomycetes, the class of organisms to which downy mildews belong.[2][3] This disruption of cell wall formation ultimately inhibits the growth and development of the pathogen.[2] Greenhouse trials are a critical step in the evaluation of new fungicides, providing a controlled environment to determine efficacy, dose-response relationships, and potential for phytotoxicity before larger-scale field trials.

Data Presentation

The following tables present representative data from a field study evaluating a combination product of valifenalate and mancozeb against cucumber downy mildew (Pseudoperonospora cubensis).[4][5][6] This data illustrates the type of quantitative results that can be obtained from such trials.

Table 1: Efficacy of Valifenalate 6% + Mancozeb 60% WG on Downy Mildew Severity in Cucumber [4][6]

| Treatment | Dosage (g/ha) | Mean Disease Severity (%) | Percent Reduction Over Control (%) |

| Valifenalate 6% + Mancozeb 60% WG | 2000 | 9.20 | 80.79 |

| Valifenalate 6% + Mancozeb 60% WG | 2500 | 8.33 | 82.56 |

| Valifenalate 6% + Mancozeb 60% WG | 3000 | 7.99 | 83.29 |

| Mancozeb 75% WP (Standard Check) | 2000 | 24.09 | - |

| Untreated Control | - | 47.78 | - |

Table 2: Effect of Valifenalate 6% + Mancozeb 60% WG on Cucumber Yield [4]

| Treatment | Dosage (g/ha) | Mean Yield (t/ha) |

| Valifenalate 6% + Mancozeb 60% WG | 2000 | 11.60 |

| Valifenalate 6% + Mancozeb 60% WG | 2500 | 11.99 |

| Valifenalate 6% + Mancozeb 60% WG | 3000 | 12.23 |

| Mancozeb 75% WP (Standard Check) | 2000 | 9.41 |

| Untreated Control | - | - |

Experimental Protocols

This section details the methodology for a representative greenhouse trial.

Plant Material and Growth Conditions

-

Plant Species: Use a susceptible cultivar of the host plant, for example, cucumber (Cucumis sativus) for Pseudoperonospora cubensis or grapevine (Vitis vinifera) for Plasmopara viticola.

-

Growing Conditions: Sow seeds in pots containing a sterile potting mix. Maintain plants in a greenhouse with controlled temperature (e.g., 20-25°C), humidity (e.g., 60-80%), and photoperiod (e.g., 16 hours light/8 hours dark).[7][8]

-

Plant Stage: Use plants at a susceptible growth stage, for instance, when cucumber plants have 2-3 true leaves.[7]

Inoculum Preparation and Inoculation

-

Pathogen: Use a virulent isolate of the target downy mildew pathogen.

-

Inoculum Source: Collect sporangia from freshly sporulating lesions on infected leaves.

-

Inoculum Suspension: Prepare a suspension of sporangia in sterile distilled water. Adjust the concentration to a standardized level (e.g., 1 x 10^5 sporangia/mL) using a hemocytometer.

-

Inoculation Procedure: Spray the inoculum suspension onto the leaf surfaces of the test plants until runoff.[1] To promote infection, place the inoculated plants in a high-humidity environment (e.g., >95% relative humidity) for 24 hours in the dark.[8]

This compound Application

-

Formulation: Prepare a stock solution of this compound in a suitable solvent and then dilute with water to the desired test concentrations. Include any necessary adjuvants as recommended for the formulation.

-

Treatment Groups:

-

Untreated Control (sprayed with water and any solvent/adjuvant carrier).

-

Positive Control (a registered, effective fungicide for the target pathogen).

-

Multiple rates of this compound to determine a dose-response curve.

-

-

Application Method: Apply the fungicide treatments as a foliar spray to the point of runoff, ensuring thorough coverage of all leaf surfaces.[1] Applications can be made preventatively (before inoculation) or curatively (after inoculation) depending on the experimental objectives. For a preventative trial, apply the fungicide 24 hours before inoculation.[1]

Disease Assessment

-

Incubation: After inoculation, return the plants to the greenhouse under conditions favorable for disease development.[7][8]

-

Rating: Begin assessing disease severity 7-10 days after inoculation.[7]

-

Assessment Parameters:

-

Disease Incidence: The percentage of plants or leaves showing any symptoms of downy mildew.

-

Disease Severity: The percentage of leaf area covered by lesions. This can be assessed visually using a rating scale (e.g., 0-100%).

-

-

Data Analysis: Calculate the efficacy of the fungicide using the following formula:

-

Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

-

Phytotoxicity Assessment

-

Observation: Throughout the trial, visually inspect plants for any signs of phytotoxicity, such as leaf yellowing, necrosis, or stunting.[4]

-

Rating: Use a rating scale (e.g., 0 = no damage, 5 = severe damage) to quantify any observed phytotoxicity.

Mandatory Visualizations

Caption: Experimental workflow for greenhouse evaluation of this compound.

Caption: Mode of action of this compound on oomycete pathogens.

References

- 1. eajbsf.journals.ekb.eg [eajbsf.journals.ekb.eg]

- 2. Molecular sensors reveal the mechano-chemical response of Phytophthora infestans walls and membranes to mechanical and chemical stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pmhe.in [pmhe.in]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Field Evaluation of (S,S)-Valifenalate for Late Blight Control

Audience: Researchers, scientists, and drug development professionals.

Introduction

Late blight, caused by the oomycete pathogen Phytophthora infestans, is a devastating disease of potatoes and tomatoes worldwide, capable of causing rapid and complete crop destruction. Effective management of late blight relies heavily on the strategic application of fungicides. (S,S)-Valifenalate is a fungicide belonging to the Carboxylic Acid Amides (CAA) group (FRAC Group 40).[1][2] Its mode of action is the inhibition of cellulose synthesis in the cell wall of oomycetes, which disrupts the pathogen's growth and development.[3] These application notes provide a comprehensive guide to designing and conducting a field study to evaluate the efficacy of this compound for the control of late blight.

The protocols outlined below cover experimental design, treatment application, disease assessment, and data analysis. Adherence to these standardized methods will ensure the generation of robust and comparable data, which is crucial for the development of effective disease management strategies.

I. Data Presentation

Quantitative data from the field study should be summarized in the following tables for clear comparison of treatments.

Table 1: Effect of this compound Treatments on Late Blight Severity and Potato/Tomato Yield

| Treatment | Active Ingredient(s) | Application Rate (per ha) | Mean Final Disease Severity (%) | Mean AUDPC (%-days) | Mean Marketable Yield (t/ha) |

| T1 | This compound | Specify Rate 1 | |||

| T2 | This compound | Specify Rate 2 | |||

| T3 | This compound + Mancozeb | Specify Rate | |||

| T4 | Standard Fungicide (e.g., Chlorothalonil) | Specify Rate | |||

| T5 | Untreated Control | N/A |

Table 2: Late Blight Disease Progression Over Time

| Treatment | 7 Days After First Application (% Severity) | 14 Days After First Application (% Severity) | 21 Days After First Application (% Severity) | 28 Days After First Application (% Severity) |

| T1 | ||||

| T2 | ||||

| T3 | ||||

| T4 | ||||

| T5 |

II. Experimental Protocols

A. Experimental Design and Setup

-

Experimental Design: The field trial should be laid out in a Randomized Complete Block Design (RCBD) with a minimum of four replications.[4][5][6] This design helps to minimize the effects of field variability.

-

Plot Size and Spacing: Each plot should consist of at least two rows, each 6 meters long. A buffer zone of at least 1 meter should be maintained between plots to minimize spray drift.[5]

-

Planting Material: Use a potato or tomato cultivar that is susceptible to late blight to ensure adequate disease pressure for evaluating fungicide efficacy.[4]

-

Inoculum and Inoculation:

-

Natural Infection: In regions with a history of late blight, natural infection may be sufficient.[4]

-